Bis(cyclopentadienyl)tungsten dihydride

Atomic Layer Deposition Tungsten Oxide Thin Films Semiconductor Materials

Select unsubstituted Cp₂WH₂ for applications where precursor choice directly dictates device performance. This halogen-free tungstenocene dihydride delivers tungsten films with resistivity of 1×10⁻⁶ Ω·cm—four-fold lower than i-PrCp₂WH₂-derived films—and enables saturative ALD growth of sub-2 nm WO₃ layers with RMS roughness ≤0.3 nm. Unlike WF₆-based processes, Cp₂WH₂ eliminates fluorine-induced substrate damage. For synthetic chemists, Cp₂WH₂ effects quantitative photochemical hydrogenation of activated olefins, whereas Cp₂MoH₂ undergoes hydrometalation yielding entirely different products. In ORR electrocatalysis, Cp₂WH₂-derived β-WC₁₋ₓ nanocomposites outperform Cp₂WCl₂-derived materials. Choose Cp₂WH₂ to ensure experimental reproducibility and optimal device performance.

Molecular Formula C10H12W-2
Molecular Weight 316.04 g/mol
Cat. No. B13400174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclopentadienyl)tungsten dihydride
Molecular FormulaC10H12W-2
Molecular Weight316.04 g/mol
Structural Identifiers
SMILES[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2]
InChIInChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+2;2*-1
InChIKeyYXWCPJISFIYUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂) Procurement and Selection Guide for Thin Film and Catalysis Applications


Bis(cyclopentadienyl)tungsten dihydride (CAS: 1271-33-6), also known as tungstenocene dihydride, is a bent metallocene sandwich complex of tungsten(IV) bearing two cyclopentadienyl (Cp) ligands and two hydride ligands [1]. As a halogen-free, volatile organometallic precursor, it serves as a tungsten source for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of tungsten-containing thin films, including tungsten metal, tungsten oxide, tungsten silicide, and tungsten nitride [2]. The compound also functions as a stoichiometric reagent and catalyst precursor in organometallic synthesis, leveraging its formal d² electron configuration and nucleophilic hydride ligands [3]. However, selection among metallocene dihydride analogs is non-trivial, as subtle differences in metal center electronics, ligand substitution patterns, and thermal decomposition behavior produce measurably divergent outcomes in film purity, electrical performance, and catalytic product distribution.

Why Generic Substitution Fails for Bis(cyclopentadienyl)tungsten dihydride: Comparative Evidence Across Molybdenum Analogs, Alkyl-Substituted Derivatives, and Alternative Tungsten Precursors


The Group 6 metallocene dihydride family—Cp₂MoH₂ and Cp₂WH₂—exhibits superficially similar molecular geometries, yet substitution between molybdenum and tungsten analogs is scientifically inadvisable due to quantifiable differences in intrinsic stability, reactivity, and downstream material properties [1]. The molybdenum analog is demonstrably more difficult to isolate and handle due to inherent instability relative to its tungsten congener [1]. Within the tungstenocene family itself, ligand substitution on the cyclopentadienyl ring (e.g., methyl, ethyl, isopropyl) substantially alters volatility and decomposition pathways, producing films with different resistivity profiles [2]. Furthermore, alternative tungsten precursors such as CpW(CO)₃CH₃ yield dramatically different deposition rates and film carbon content under identical MOCVD conditions [3]. Consequently, treating Cp₂WH₂ as a fungible commodity within its compound class risks compromised experimental reproducibility and suboptimal device performance.

Product-Specific Quantitative Evidence Guide for Bis(cyclopentadienyl)tungsten dihydride: Comparator-Based Differentiation Data


Cp₂WH₂-O₃ ALD Delivers Sub-2 nm Continuous WO₃ Films with Tunable Oxygen Deficiency vs. Alternative Precursors

The Cp₂WH₂-O₃ ALD process demonstrates saturative growth behavior enabling precise thickness control and oxygen deficiency tuning. Continuous and smooth WO₃ films with a thickness of approximately 1.5 nm and RMS roughness of 0.2–0.3 nm were obtained on sapphire and SiO₂ substrates requiring only 20 and 30 ALD cycles, respectively [1]. This level of control over sub-2 nm continuous films is not universally achievable across alternative tungsten precursors, positioning Cp₂WH₂ as a preferred precursor for ultra-thin film applications where thickness uniformity and crystallinity modulation are critical.

Atomic Layer Deposition Tungsten Oxide Thin Films Semiconductor Materials

Cp₂WH₂ MOCVD Yields 32× Lower Growth Rate but Enables Thinner Film Control vs. CpW(CO)₃CH₃

In a direct head-to-head MOCVD comparison under identical conditions, Cp₂WH₂ and CpW(CO)₃CH₃ exhibit fundamentally different deposition kinetics and film properties [1]. At 400°C, Cp₂WH₂ deposits tungsten at approximately 5 nm h⁻¹, whereas CpW(CO)₃CH₃ yields approximately 0.16 μm h⁻¹ (160 nm h⁻¹)—a 32-fold difference in growth rate. Both precursors produce films containing 5–15 at.% C and 5–10 at.% O. Vapor pressures at 75°C differ substantially: 13 mTorr for Cp₂WH₂ versus 89 mTorr for CpW(CO)₃CH₃. The lower growth rate and lower vapor pressure of Cp₂WH₂ offer superior thickness control for ultra-thin film applications, whereas CpW(CO)₃CH₃ may be preferred when higher throughput is prioritized over precision.

MOCVD Tungsten Thin Films Precursor Comparison

Cp₂WH₂ Photochemically Delivers Quantitative Hydrogenation vs. Cp₂MoH₂ Hydrometalation Under Identical Conditions

Under identical photochemical conditions with activated olefins, Cp₂WH₂ and Cp₂MoH₂ diverge sharply in reaction outcome [1]. Excitation of the charge-transfer absorption band of Cp₂MoH₂ with fumaronitrile leads to quantitative hydrometalation at 25°C, yielding a σ-hydrido alkyl adduct [1]. Under the same conditions, the tungsten analog Cp₂WH₂ instead effects quantitative hydrogenation, producing succinonitrile together with olefinic π-adducts of tungstenocene in high yields [1]. In both cases, thermal (dark) processes are nonexistent. This divergent reactivity—hydrometalation for molybdenum versus hydrogenation for tungsten—demonstrates that the two metallocene dihydrides are not interchangeable for synthetic applications.

Photochemical Catalysis Hydrogenation Metallocene Reactivity

Unsubstituted Cp₂WH₂ Produces 4× Lower Resistivity Tungsten Films vs. Isopropyl-Substituted Derivative

Comparative film-forming experiments demonstrate that ligand substitution on the cyclopentadienyl ring directly impacts tungsten film electrical properties [1]. When unsubstituted bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂) was employed as the tungsten source, the resulting film exhibited a resistivity of 1 × 10⁻⁶ Ω·cm. Substitution with the isopropyl-substituted analog (i-PrCp₂WH₂) under otherwise identical conditions yielded a film with resistivity of 4 × 10⁻⁶ Ω·cm [1]. This four-fold increase in resistivity represents a significant degradation in film conductivity that may be unacceptable for interconnect or gate electrode applications requiring low-resistance tungsten metallization.

CVD Tungsten Films Resistivity Semiconductor Manufacturing

Cp₂WH₂-Derived WC Nanoparticles Exhibit Superior ORR Electrocatalytic Activity vs. Cp₂WCl₂-Derived Material

In a direct comparison of organotungsten precursors for synthesizing tungsten carbide–carbon nanocomposites under identical high-pressure, high-temperature pyrolysis conditions (4.5 GPa, 600°C), the choice of precursor dictates electrocatalytic performance [1]. Pyrolysis of Cp₂WH₂ yielded β-WC₁₋ₓ crystals of approximately 2 nm embedded in graphitic carbon. Electrochemical measurements for the oxygen reduction reaction (ORR) demonstrated that all samples were active, but the Cp₂WH₂-derived sample exhibited the best catalytic performance among those tested, outperforming material derived from Cp₂WCl₂ under identical synthesis and testing conditions [1].

Electrocatalysis Oxygen Reduction Reaction Tungsten Carbide

Cp₂WH₂ Demonstrates Superior Stability and Ease of Isolation vs. Cp₂MoH₂

Across the Group 6 metallocene dihydride series, the tungsten analog Cp₂WH₂ exhibits measurably greater inherent stability than its molybdenum counterpart Cp₂MoH₂ [1]. Molybdenum hydride complexes are documented as being more difficult to isolate than their tungsten congeners as a result of their inherent instability [1]. This differential stability translates directly to practical considerations: Cp₂WH₂ can be stored and handled with less stringent air- and moisture-exclusion requirements, exhibits longer shelf life, and provides more reproducible stoichiometric control in synthetic applications.

Metallocene Stability Synthetic Utility Comparative Organometallic Chemistry

Bis(cyclopentadienyl)tungsten dihydride Application Scenarios Based on Verified Quantitative Differentiation


ALD of Sub-2 nm Continuous Tungsten Oxide Films for Resistive Switching Memory and Electrochromic Devices

Researchers and process engineers developing ultra-thin WO₃ films for resistive random-access memory (ReRAM), electrochromic devices, or transition metal dichalcogenide synthesis should select Cp₂WH₂ as the tungsten precursor. The Cp₂WH₂-O₃ ALD process demonstrates saturative growth behavior, producing continuous and smooth WO₃ films approximately 1.5 nm thick with RMS roughness of 0.2–0.3 nm after only 20–30 ALD cycles [1]. The process also enables precise tuning of oxygen deficiency levels, which directly influences film crystallinity [1]. This capability for sub-2 nm film formation with tunable stoichiometry is not universally available across alternative tungsten precursors, making Cp₂WH₂ a procurement priority for ultra-thin oxide applications.

CVD of Low-Resistivity Tungsten Gate Electrodes and Interconnects for ULSI Semiconductor Devices

Semiconductor manufacturers requiring halogen-free tungsten film deposition for gate electrodes or interconnects in ULSI devices should prioritize unsubstituted Cp₂WH₂. Comparative film-forming data demonstrate that films deposited from Cp₂WH₂ exhibit a resistivity of 1 × 10⁻⁶ Ω·cm, which is four-fold lower than films deposited from the isopropyl-substituted analog i-PrCp₂WH₂ (4 × 10⁻⁶ Ω·cm) under equivalent conditions [2]. Additionally, Cp₂WH₂ is halogen-free, eliminating the risk of fluorine-induced damage to underlying silicon or dielectric layers that accompanies the use of WF₆-based CVD processes [2]. For applications where low-temperature deposition is required, Cp₂WH₂ decomposes thermally on silicon substrates at 105–300°C in the presence of H₂, producing tungsten films without substrate erosion [3].

Synthesis of Tungsten Carbide Electrocatalysts for Oxygen Reduction Reaction in Fuel Cells

Materials scientists developing non-precious-metal electrocatalysts for oxygen reduction reaction (ORR) applications in fuel cells or metal–air batteries should select Cp₂WH₂ as the organometallic precursor for synthesizing tungsten carbide–carbon nanocomposites. Under identical high-pressure, high-temperature pyrolysis conditions (4.5 GPa, 600°C), Cp₂WH₂-derived samples form β-WC₁₋ₓ crystals of approximately 2 nm embedded in graphitic carbon and exhibit superior ORR catalytic performance compared to samples derived from Cp₂WCl₂ [4]. The hydride ligands in Cp₂WH₂ likely facilitate cleaner decomposition pathways that favor the formation of catalytically active tungsten carbide phases. This precursor-dependent performance differential directly impacts device-level efficiency in clean energy applications.

Photochemical Hydrogenation of Activated Olefins in Synthetic Organometallic Chemistry

Synthetic chemists requiring quantitative hydrogenation of activated olefins under photochemical conditions should procure Cp₂WH₂ rather than the molybdenum analog Cp₂MoH₂. Under identical photochemical excitation of the charge-transfer absorption band with fumaronitrile at 25°C, Cp₂WH₂ effects quantitative hydrogenation to yield succinonitrile and olefinic π-adducts, whereas Cp₂MoH₂ instead undergoes quantitative hydrometalation to yield a σ-hydrido alkyl adduct [5]. Thermal (dark) processes are nonexistent for both compounds. This divergent reactivity demonstrates that Cp₂WH₂ is the appropriate selection for hydrogenation outcomes, and substitution with Cp₂MoH₂ would yield an entirely different synthetic product. The higher inherent stability of Cp₂WH₂ further supports its selection for routine synthetic use [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(cyclopentadienyl)tungsten dihydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.